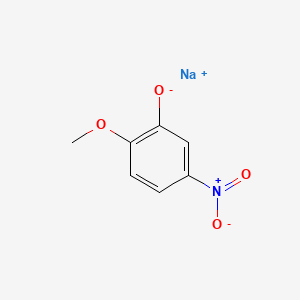
1-(Anilinocarbonyl)proline
Übersicht
Beschreibung
1-(Anilinocarbonyl)proline is a chemical compound that can be used to identify dual action probes in a cell model of Huntington . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of 1-(Anilinocarbonyl)proline is C12H14N2O3 . Its molecular weight is 234.257 . The structure includes a proline backbone with an anilinocarbonyl functional group attached .Physical And Chemical Properties Analysis
1-(Anilinocarbonyl)proline is a solid, white to off-white compound . It has a molecular weight of 234.00 and a formula of C12H14N2O3 . It is soluble in DMSO to a concentration of 250 mg/mL .Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Substituted Prolines
“1-(Anilinocarbonyl)proline” could potentially be used in the synthesis of 3-substituted prolines . These proline chimeras combine the proline restriction of flexibility together with the information brought by natural amino acids side chains . They could be of potential use for peptide syntheses and as tools for Structure-Activity Relationship (SAR) studies of biologically active peptides .
Development of Secondary Structure Mimetics
The unique conformational properties of proline and its analogues have aroused great interest in the development of secondary structure mimetics . “1-(Anilinocarbonyl)proline” could potentially be used in this area of research .
Peptide and Peptidomimetics Synthesis
Proline and its analogues play a crucial role in the synthesis of peptides and peptidomimetics . “1-(Anilinocarbonyl)proline” could potentially be used in these syntheses .
Stabilization of Peptide Secondary Structures
Despite the lack of hydrogen bonds and thanks to conformational restriction of flexibility linked to the pyrrolidine ring, proline is able to stabilize peptide secondary structures such as β-turns or polyproline helices . “1-(Anilinocarbonyl)proline” could potentially be used to study these structures .
Identification of Dual Action Probes
“1-(Anilinocarbonyl)proline” can be used to identify dual action probes in a cell model of Huntington . This could potentially be a unique application in the field of neurodegenerative diseases .
Safety and Hazards
Zukünftige Richtungen
Proline metabolism plays an important role in metabolic reprogramming, not only in cancer but also in related fields such as aging, senescence, and development . Once understood as a central mechanism in cancer metabolism, proline metabolism may be a good target for adjunctive cancer therapy . Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis .
Wirkmechanismus
Target of Action
The primary target of 1-(Anilinocarbonyl)proline is in the cellular model of Huntington’s disease . This compound is used to identify dual action probes within this model .
Mode of Action
It is known that it interacts with its targets in the cellular model of huntington’s disease .
Biochemical Pathways
It is involved in the proline biosynthesis pathway . The enzyme Δ1-pyrroline-5-carboxylate reductase, known as PYCR in humans, catalyzes the final step of proline biosynthesis .
Pharmacokinetics
It is soluble in dmso at a concentration of 250 mg/ml .
Result of Action
It is used to identify dual action probes in a cell model of huntington’s disease .
Action Environment
It is known that the compound is stable for up to 3 years at -20°c in powder form, and for up to 6 months at -80°c in solvent .
Eigenschaften
IUPAC Name |
1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEAHHXBZHTCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387941 | |
| Record name | 1-(Phenylcarbamoyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
73096-22-7, 827612-77-1 | |
| Record name | 1-(Phenylcarbamoyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















